Hydroxymethylphosphinic acid
Overview
Description
Hydroxymethylphosphinic acid is a phosphinic acid derivative characterized by the presence of a hydroxymethyl group attached to the phosphorus atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxymethylphosphinic acid can be synthesized through the Kabachnik-Fields three-component condensation reaction. This involves the reaction of a hydroxyalkane-H-phosphinic acid, formaldehyde, and a secondary amine . The reaction conditions typically include the use of an acidic or basic medium to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of phosphinates and phosphonates. This process can be carried out under both acidic and basic conditions, with the use of trimethylsilyl halides to cleave the C-O bond .
Chemical Reactions Analysis
Types of Reactions: Hydroxymethylphosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Substitution reactions involve replacing the hydroxymethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve the use of strong acids or bases.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids.
Scientific Research Applications
Hydroxymethylphosphinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hydroxymethylphosphinic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of phosphonopyruvate hydrolase, an enzyme involved in the hydrolysis of phosphonates . This inhibition disrupts the enzyme’s activity, leading to various biochemical effects.
Comparison with Similar Compounds
Hydroxymethylphosphinic acid can be compared with other similar compounds, such as:
Hydroxymethylphosphonic acid: Both compounds have a hydroxymethyl group, but differ in their oxidation states and reactivity.
Phosphonic acids: These compounds share a similar phosphorus-containing backbone but differ in their functional groups and applications.
Phosphinates: Similar in structure, but phosphinates have different chemical properties and reactivity patterns.
This compound stands out due to its unique combination of a hydroxymethyl group and a phosphinic acid backbone, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
hydroxy-(hydroxymethyl)-oxophosphanium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3O3P/c2-1-5(3)4/h2H,1H2/p+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSGVLBJMBDEMA-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)[P+](=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O3P+ | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426050 | |
Record name | hydroxymethylphosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.014 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4886-44-6 | |
Record name | hydroxymethylphosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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